molecular formula C10H11BrClNO B2745082 4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride CAS No. 2375259-95-1

4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride

Cat. No.: B2745082
CAS No.: 2375259-95-1
M. Wt: 276.56
InChI Key: CBJXSGGNJXNSJQ-UHFFFAOYSA-N
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Description

4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride is a chemical compound that belongs to the class of naphthalenones. It is characterized by the presence of an amino group at the 4th position, a bromine atom at the 6th position, and a dihydro-naphthalenone core. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride typically involves the bromination of 3,4-dihydro-2H-naphthalen-1-one followed by the introduction of an amino group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform. The amino group can be introduced using ammonia or an amine under suitable conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthalenones, naphthoquinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3,4-dihydro-2H-naphthalen-1-one: Similar structure but lacks the amino group.

    6-Methoxy-3,4-dihydro-2H-naphthalen-1-one: Contains a methoxy group instead of an amino group.

    7-Bromo-3,4-dihydronaphthalen-1(2H)-one: Bromine atom at a different position.

Uniqueness

4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO.ClH/c11-6-1-2-7-8(5-6)9(12)3-4-10(7)13;/h1-2,5,9H,3-4,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJXSGGNJXNSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C1N)C=C(C=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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